molecular formula C8H13B B1283411 1-(Bromomethyl)bicyclo[2.2.1]heptane CAS No. 61192-17-4

1-(Bromomethyl)bicyclo[2.2.1]heptane

Cat. No. B1283411
CAS RN: 61192-17-4
M. Wt: 189.09 g/mol
InChI Key: AWCGALZJVRGRBZ-UHFFFAOYSA-N
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Description

The compound "1-(Bromomethyl)bicyclo[2.2.1]heptane" is a bicyclic structure with a bromomethyl group attached to it. This structure is of interest due to its potential as a building block in organic synthesis, given the reactivity of the bromomethyl group which can be used in further chemical transformations.

Synthesis Analysis

The synthesis of bicyclic compounds related to "1-(Bromomethyl)bicyclo[2.2.1]heptane" has been explored in various studies. For instance, the synthesis of bridgehead substituted bicyclo[2.2.1]heptanes has been achieved through radical cyclization, which could potentially be adapted for the synthesis of "1-(Bromomethyl)bicyclo[2.2.1]heptane" . Additionally, the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide has led to a bicyclic sulfonamide derivative, which suggests a possible route for introducing the bromomethyl group onto the bicyclo[2.2.1]heptane framework .

Molecular Structure Analysis

The molecular structure of bicyclic compounds can be complex, with the potential for various stereoisomers. For example, the synthesis and X-ray crystal structures of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids have shown that the bicyclic core can adopt a boat-like conformation, which is largely unaffected by substitution patterns . This information could be relevant when considering the three-dimensional structure of "1-(Bromomethyl)bicyclo[2.2.1]heptane" and its potential reactivity.

Chemical Reactions Analysis

Bicyclo[2.2.1]heptane derivatives can undergo various chemical reactions. The chlorination of bicyclo[2.2.1]heptane has been studied, leading to mono- and dichloro products . This suggests that halogenation is a viable reaction for this bicyclic system, which could be related to the bromination required to synthesize "1-(Bromomethyl)bicyclo[2.2.1]heptane". Moreover, the synthesis of a bicyclic sulfonamide derivative involved a Wagner–Meerwein rearrangement, indicating that such rearrangements could be a part of the reaction mechanism for synthesizing the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Bromomethyl)bicyclo[2.2.1]heptane" would likely be influenced by the presence of the bromomethyl group. The reactivity of this group could make the compound a versatile intermediate in organic synthesis. For example, the synthesis of functionalized bicyclo[3.2.0]heptanes via Au(I)-catalyzed reactions indicates that the bicyclic structure can be elaborated with various functional groups, which could be extrapolated to the synthesis and reactivity of "1-(Bromomethyl)bicyclo[2.2.1]heptane" .

Scientific Research Applications

Photoelectron Spectroscopy

1-(Bromomethyl)bicyclo[2.2.1]heptane has been studied in photoelectron spectroscopy. Research shows interesting variations in spin–orbit coupling and conjugative effects for ionizations involving halogen lone-pair orbitals in such compounds (Della et al., 1984).

Bicyclic Diones and Thiones Synthesis

The compound plays a role in the synthesis of bicyclic ketones and thiones. For instance, bicyclo[2.2.1]heptane-2,5-dione undergoes rapid tetramethylation, and its treatment with P2S5 leads to the formation of various bicyclic compounds (Werstiuk et al., 1992).

Isomerization Studies

This chemical has been used in isomerization studies. Δ2,5-Bicyclo[2.2.1]heptadiene, upon ultraviolet irradiation, was isomerized to quadricyclene, showcasing the chemical's potential in photochemical transformations (Dauben & Cargill, 1961).

Chemical Shifts Analysis

Research involving 1-(Bromomethyl)bicyclo[2.2.1]heptane also includes studies on 13C chemical shifts in derivatives of bicyclic compounds. These studies help in understanding substituent effects and steric interactions in such molecular structures (Lippmaa et al., 1976).

Molecular Structure Elucidation

The compound is instrumental in the synthesis and structure elucidation of conformationally restricted analogues of amino acids. These studies involve crystal and molecular structure determination, providing insights into stereochemistry and molecular interactions (Glass et al., 1990).

Catalyst in Organic Reactions

It serves as a substrate in studies exploring base-catalyzed exchange of cyclic diketones under homoenolization conditions, highlighting its role in facilitating organic reactions (Werstiuk, 1975).

In Organic Synthesis

The compound is utilized in the preparation of a variety of organic structures, like 1-norbornyl-5-R-1H-1,2,3-triazole-4-carboxylic acids, demonstrating its versatility in organic synthesis (Pokhodylo et al., 2017).

Antimicrobial Activity in Lubricating Fluids

Aminomethylated derivatives of 1-(Bromomethyl)bicyclo[2.2.1]heptane have shown significant antimicrobial activity in lubricating oils, indicating its potential use in industrial applications (Alimardanov et al., 2018).

Novel Synthetic Methods

The compound is involved in novel synthetic methods for creating bicyclo[2.2.1]heptane skeletons with functionalized carbons, which are valuable for diverse organic syntheses (Ikeuchi et al., 2021).

Safety And Hazards

The compound is classified as dangerous with hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

1-(bromomethyl)bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCGALZJVRGRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569138
Record name 1-(Bromomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)bicyclo[2.2.1]heptane

CAS RN

61192-17-4
Record name 1-(Bromomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)bicyclo[2.2.1]heptane
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